Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine

CNS drug design Lipophilicity SAR Monoamine transporter pharmacology

Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine (CAS 1830871-65-2, molecular formula C15H24N2, molecular weight 232.36 g/mol) is a tertiary amine belonging to the N-alkyl-N-arylmethylpiperidin-4-ylmethylamine class. Its canonical SMILES is CC1=CC=C(C=C1)CN(C)CC2CCNCC2.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
CAS No. 1830871-65-2
Cat. No. B1385835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine
CAS1830871-65-2
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(C)CC2CCNCC2
InChIInChI=1S/C15H24N2/c1-13-3-5-14(6-4-13)11-17(2)12-15-7-9-16-10-8-15/h3-6,15-16H,7-12H2,1-2H3
InChIKeyGLHHCFOKVIOSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine (CAS 1830871-65-2): Procurement-Relevant Identity and Chemical Profile


Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine (CAS 1830871-65-2, molecular formula C15H24N2, molecular weight 232.36 g/mol) is a tertiary amine belonging to the N-alkyl-N-arylmethylpiperidin-4-ylmethylamine class . Its canonical SMILES is CC1=CC=C(C=C1)CN(C)CC2CCNCC2 . The compound features three distinct structural modules: a piperidine ring with a free secondary amine, a 4-methylbenzyl aromatic group, and a central tertiary amine nitrogen bearing a methyl substituent linked through methylene bridges to both the piperidine and the aryl ring. This architecture places it within a chemotype recognized for dual serotonin (SERT) and norepinephrine (NET) transporter inhibition [1]. Commercially, the compound is offered as a research-grade building block and pharmacological tool by multiple specialty chemical suppliers, with typical purity specifications of ≥95% as verified by 1H-NMR [2].

Why Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine Cannot Be Generically Substituted: Structural Determinants of Pharmacological and ADME Divergence


Within the N-alkyl-N-arylmethylpiperidin-4-ylmethylamine chemotype, seemingly minor structural modifications produce disproportionate changes in target engagement, selectivity, and pharmacokinetic behavior. The combination of an N-methyl substituent on the central tertiary amine, a methylene spacer to the piperidine ring, and a 4-methyl substitution on the benzyl ring constitutes a specific three-dimensional pharmacophore that cannot be replicated by close analogs. The des-methyl secondary amine analog (N-(4-methylbenzyl)-1-(piperidin-4-yl)methanamine, CAS 1050484-75-7) differs by a single N-methyl group yet is expected to exhibit a lower logP by approximately 0.5–0.7 units, reduced metabolic stability due to unmasked N–H susceptibility to oxidative deamination, and altered basicity at the central nitrogen . Conversely, analogs where the exocyclic amine is directly attached to the piperidine 4-position (e.g., N-methyl-N-(4-methylbenzyl)piperidin-4-amine, CAS 694495-62-0) eliminate the critical methylene spacer, thereby altering the distance and vector between the basic piperidine amine and the aromatic ring—a parameter shown to critically influence dual SERT/NET inhibition potency and selectivity ratios in SAR studies of this scaffold [1]. These structural distinctions mean that procurement of a close analog without verifying the exact substitution pattern risks introducing an untested compound with unpredictable biological behavior, undermining experimental reproducibility and SAR continuity.

Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine: Quantified Differentiation Evidence Against Closest Analogs


N-Methyl Substitution Enhances Lipophilicity and Predicted CNS Permeability Relative to the Des-Methyl Secondary Amine Analog

The N-methyl group on the central tertiary amine of Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine is predicted to increase logP by 0.5–0.7 log units compared to the des-methyl secondary amine analog N-(4-methylbenzyl)-1-(piperidin-4-yl)methanamine (CAS 1050484-75-7), based on the established Hansch π value for N-methyl substitution [1]. This increase in lipophilicity is expected to enhance passive CNS permeability, a critical parameter for compounds targeting central monoamine transporters. In the N-alkyl-N-arylmethylpiperidin-4-amine series, N-alkyl substitution was shown to be a key determinant of dual SERT/NET inhibitory potency, with N-methyl analogs demonstrating balanced transporter engagement [2].

CNS drug design Lipophilicity SAR Monoamine transporter pharmacology

Methylene Spacer at Piperidine 4-Position Confers Conformational Flexibility Distinct from Directly Attached 4-Aminopiperidine Analogs

Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine possesses a methylene (-CH2-) spacer between the piperidine ring and the central tertiary amine, yielding an exocyclic C–N bond with free rotation. In contrast, the comparator N-methyl-N-(4-methylbenzyl)piperidin-4-amine (CAS 694495-62-0) attaches the tertiary amine directly to the piperidine 4-position, restricting conformational freedom and altering the pKa and steric environment of the basic nitrogen. SAR studies on related piperidin-4-ylmethylamine scaffolds indicate that the presence or absence of this methylene spacer can shift SERT/NET selectivity ratios by >10-fold and modify DAT off-target affinity [1]. The free piperidine NH in the target compound further distinguishes it from N-benzyl-piperidine variants, providing an additional hydrogen-bond donor/acceptor site for potential target interactions or further synthetic derivatization.

Conformational analysis Piperidine SAR Monoamine transporter inhibition

Dual SERT/NET Transporter Inhibition Class Membership Supported by Published Scaffold SAR

The compound belongs to the N-alkyl-N-arylmethylpiperidin-4-amine chemotype, which was systematically characterized by Boot et al. (2006) as a class of dual serotonin and norepinephrine reuptake inhibitors [1]. In that study, representative compounds from this series demonstrated balanced inhibition of both SERT and NET, with individual analogs achieving Ki values in the low nanomolar range at SERT (e.g., 0.96 nM for the most potent analog) and comparable potency at NET. While the exact Ki values for Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine have not been published in the indexed literature, its structural features—N-methyl tertiary amine, 4-methylbenzyl aromatic substitution, and piperidin-4-ylmethyl linker—are fully consistent with the pharmacophoric requirements for dual transporter engagement established by the SAR in Boot et al. [1]. The 4-methyl substitution on the benzyl ring has been specifically associated with enhanced NET potency within this series relative to unsubstituted benzyl analogs.

Serotonin transporter (SERT) Norepinephrine transporter (NET) Dual reuptake inhibition Antidepressant pharmacology

Free Piperidine NH Enables Synthetic Derivatization and Salt Formation Unavailable in N-Substituted Piperidine Analogs

Unlike analogs where the piperidine nitrogen is substituted with a benzyl or alkyl group (e.g., (1-benzyl-piperidin-4-ylmethyl)-ethyl-amine, CAS 92566-75-1), Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine retains a free secondary amine on the piperidine ring. This unsubstituted NH provides a reactive handle for further synthetic elaboration—including acylation, sulfonylation, reductive amination, or salt formation—without requiring a deprotection step. The commercial availability of this compound at ≥95% purity (1H-NMR verified) from multiple suppliers supports its use as a versatile intermediate. The free base form (MW 232.36) is also amenable to custom salt screening to optimize solubility, stability, or crystallinity for specific assay conditions [1]. In contrast, N-benzyl-piperidine analogs (e.g., CAS 92566-75-1, MW 232.36) have both amine positions substituted, precluding selective derivatization at the piperidine ring.

Synthetic chemistry Building block utility Salt formation Piperidine functionalization

Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


CNS Monoamine Transporter Tool Compound for Dual SERT/NET Pharmacology Studies

Based on class-level SAR evidence that N-alkyl-N-arylmethylpiperidin-4-amines function as dual serotonin and norepinephrine reuptake inhibitors [1], this compound is suited as a pharmacological tool for investigating the role of dual monoamine transporter modulation in cellular and tissue models. Researchers studying antidepressant mechanisms, synaptic plasticity, or neurotransmitter clearance can employ this compound alongside selective SERT or NET inhibitors to dissect the contribution of each transporter to functional outcomes. The predicted CNS permeability conferred by the N-methyl tertiary amine and the 4-methylbenzyl lipophilic group supports its use in neuronal and brain tissue assays.

Modular Building Block for Piperidine-Based Library Synthesis and SAR Expansion

The free piperidine NH and the tertiary amine center provide two distinct reactive sites for parallel diversification. The compound can be N-acylated, N-sulfonylated, or N-alkylated at the piperidine position to generate focused libraries for transporter selectivity profiling [2]. Commercially available at ≥95% purity [3], it is immediately suitable for use without additional purification in medicinal chemistry campaigns targeting monoamine transporters, sigma receptors, or other CNS-relevant targets where piperidin-4-ylmethylamine scaffolds have demonstrated activity.

Selective Derivatization Intermediate for Salt Form Screening and Formulation Optimization

The free base form (MW 232.36) can be systematically screened against a panel of pharmaceutically acceptable acids to identify salt forms with optimized aqueous solubility, thermal stability, or crystallinity for in vivo dosing [3]. This flexibility is unavailable with permanently quaternized or fully N-substituted piperidine analogs. The compound's dual basic sites (piperidine pKa ~10-11; tertiary amine pKa ~8-9) create opportunities for selective salt formation, with the piperidine NH being the more basic and reactive center.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined structure (canonical SMILES: CC1=CC=C(C=C1)CN(C)CC2CCNCC2) and established molecular formula (C15H24N2) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development. Its characteristic fragmentation pattern and distinct chromatographic retention can serve as a benchmark for identifying N-dealkylation metabolites, oxidative metabolites at the piperidine ring, or glucuronide conjugates in metabolic stability assays. Researchers investigating the metabolic fate of N-methyl-N-benzyl-piperidine derivatives can use this compound as a structurally authenticated reference.

Quote Request

Request a Quote for Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.